molecular formula C17H18O B3010316 4'-Tert-butylbiphenyl-4-carbaldehyde CAS No. 221018-01-5

4'-Tert-butylbiphenyl-4-carbaldehyde

Cat. No.: B3010316
CAS No.: 221018-01-5
M. Wt: 238.33
InChI Key: UHHXWGURHVEIFB-UHFFFAOYSA-N
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Description

4’-Tert-butylbiphenyl-4-carbaldehyde is an organic compound with the molecular formula C17H18O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a tert-butyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Tert-butylbiphenyl-4-carbaldehyde typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl).

    Formylation: The tert-butylbiphenyl thus formed is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl (phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods: While specific industrial production methods for 4’-Tert-butylbiphenyl-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4’-Tert-butylbiphenyl-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or neutral conditions.

    Reduction: NaBH in methanol or ethanol, LiAlH in ether.

    Substitution: Nitration with HNO and HSO, sulfonation with SO in HSO, halogenation with Br or Cl in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: 4’-Tert-butylbiphenyl-4-carboxylic acid.

    Reduction: 4’-Tert-butylbiphenyl-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4’-Tert-butylbiphenyl-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4’-Tert-butylbiphenyl-4-carbaldehyde largely depends on the specific reactions it undergoes. For example:

    Oxidation and Reduction: The aldehyde group acts as a reactive site for these transformations, involving electron transfer processes.

    Substitution Reactions: The aromatic rings provide sites for electrophilic attack, facilitated by the electron-donating tert-butyl group.

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar structure but with two tert-butyl groups instead of one tert-butyl and one aldehyde group.

    4-Tert-butylbenzaldehyde: Contains a single phenyl ring with a tert-butyl and an aldehyde group.

Properties

IUPAC Name

4-(4-tert-butylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHXWGURHVEIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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